molecular formula C25H18FN3O3S B3016530 N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 895649-21-5

N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B3016530
CAS No.: 895649-21-5
M. Wt: 459.5
InChI Key: FAVUOHAVDLAKSI-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core, a thioacetamide linker, and substituted aromatic groups. The o-tolyl (2-methylphenyl) group at position 3 introduces steric and hydrophobic effects, while the 2-fluorophenyl moiety on the acetamide may enhance metabolic stability and binding affinity through halogen interactions.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3S/c1-15-8-2-6-12-19(15)29-24(31)23-22(16-9-3-7-13-20(16)32-23)28-25(29)33-14-21(30)27-18-11-5-4-10-17(18)26/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVUOHAVDLAKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its complex structure which includes:

  • A fluorophenyl group
  • A benzofuro[3,2-d]pyrimidine moiety
  • A thioacetamide functional group

This structural diversity suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties . For instance, derivatives of benzofuro[3,2-d]pyrimidines have shown promising results in inhibiting tumor growth in various cancer cell lines. The compound's mechanism may involve the inhibition of specific kinases or modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Similar thioacetamides have demonstrated efficacy against Gram-positive and Gram-negative bacteria. In vitro studies have shown that these compounds can inhibit the growth of pathogens like Escherichia coli and Pseudomonas aeruginosa, suggesting they could be developed as new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by studies on related benzofuro derivatives that exhibit inhibitory effects on pro-inflammatory cytokines. This activity is crucial for developing therapies targeting inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic reactions critical for cancer cell survival or bacterial metabolism.
  • Receptor Modulation : It may interact with specific receptors involved in signaling pathways that regulate cell growth and inflammation.
  • Apoptosis Induction : The compound could promote programmed cell death in cancer cells through the activation of apoptotic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyFocusFindings
AnticancerSignificant inhibition of tumor growth in HEPG-2 and MCF-7 cell lines with IC50 values around 15 μM.
AntimicrobialExhibited 39.1% inhibition against Pseudomonas aeruginosa at 10 µg/mL concentration.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in animal models of inflammation.

Scientific Research Applications

Key Features:

  • Molecular Formula : C21H18FN3O3S
  • Molecular Weight : 411.45 g/mol
  • Purity : Typically around 95% .

Biological Activities

Research has indicated that compounds similar to N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit a range of biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in various studies. Its structural features allow for interaction with specific cellular pathways involved in tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Therapeutic Potential

The therapeutic potential of this compound can be summarized as follows:

Application AreaPotential Benefits
Cancer TreatmentInhibition of tumor growth and metastasis
Antimicrobial TherapyPossible treatment for resistant bacterial infections
Metabolic DisordersEnzyme inhibition leading to improved metabolic function

Case Studies

While specific case studies on this exact compound may be limited, related compounds within the same chemical family have been documented extensively:

  • Case Study on Anticancer Activity : A study involving thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer), highlighting the potential for similar derivatives like N-(2-fluorophenyl)-2-thio-acetamide to exhibit comparable effects .
  • Antimicrobial Research : Research on related compounds has shown activity against Staphylococcus aureus and E. coli, suggesting that N-(2-fluorophenyl)-2-thio-acetamide may also have similar antimicrobial properties .

Comparison with Similar Compounds

Table 1: Core Structure and Substituent Comparison

Compound Name Core Structure R1 (Position 3) R2 (Thioacetamide) Key Modifications
Target Compound Benzofuro[3,2-d]pyrimidinone o-Tolyl 2-Fluorophenyl Benzofuran fused pyrimidinone
Compound 5 () Quinazolinone 4-Sulfamoylphenyl Phenyl Sulfonamide group at R1
Compound () Pyrido[2,3-d]pyrimidinone 4-Fluorobenzyl 2-Fluorophenyl Pyridine fused pyrimidinone
Example 83 () Chromen-4-one 3-Fluorophenyl Complex boronate Chromene core, multi-fluorinated
Compound () Thieno[3,2-d]pyrimidinone Benzyl 3-Methoxyphenyl Thiophene fused pyrimidinone

Key Observations:

  • Core Heterocycles: Benzofuropyrimidinone (target) and thienopyrimidinone () exhibit distinct electronic properties due to oxygen vs. sulfur in the fused rings. Benzofuran’s oxygen enhances polarity, while thiophene’s sulfur may improve lipophilicity . Quinazolinone derivatives () lack fused aromatic systems, reducing rigidity compared to benzofuropyrimidinone .
  • Sulfonamide groups () increase polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability . Fluorinated aryl groups (e.g., 2-fluorophenyl in the target and ) improve metabolic stability and modulate electronic effects .

Table 2: Reported Activities of Analogous Compounds

Compound Name Core Structure Reported Activity Potency/IC50 (if available) Reference
Target Compound Benzofuropyrimidinone Under investigation N/A -
Compounds 5–10 () Quinazolinone Antimicrobial MIC: 2–16 µg/mL
Example 83 () Chromen-4-one Kinase inhibition Not specified
Compound () Thienopyrimidinone Not reported N/A

Key Findings:

  • Antimicrobial Activity: Quinazolinone derivatives () demonstrated broad-spectrum antimicrobial effects, with MIC values as low as 2 µg/mL against Staphylococcus aureus. The sulfonamide group likely contributes to target specificity .
  • Kinase Inhibition: Chromen-4-one derivatives () are associated with kinase modulation, though the target compound’s benzofuropyrimidinone core may offer alternative binding modes for enzyme inhibition .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability: Fluorinated aryl groups (target and ) resist oxidative metabolism, enhancing half-life .
  • Toxicity: Sulfonamide-containing compounds () may carry hypersensitivity risks, whereas the target’s o-tolyl group could reduce such liabilities .
  • Bioavailability: Thioacetamide linkers (common across analogs) balance lipophilicity and hydrogen-bonding capacity, favoring oral absorption .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions involving thiolation of pyrimidinone intermediates. For example, describes a similar protocol where 4-oxo-3-substituted quinazolinones react with thioacetamide derivatives under basic conditions (e.g., KOH/ethanol). Yield optimization involves:

  • Temperature control (60–80°C) to balance reaction rate and side-product formation.
  • Use of anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .
  • Catalytic systems, such as palladium-based catalysts, to enhance coupling efficiency, as noted in for analogous heterocyclic systems .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., fluorophenyl and o-tolyl groups). highlights the use of splitting patterns and integration ratios to verify aromatic protons and methyl groups .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), as demonstrated for related pyrimidinones in .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., diastereomerism) using single-crystal data, as applied in for fluorophenyl-thienyl systems .

Q. What safety protocols are essential during handling and storage?

  • Methodology :

  • Use personal protective equipment (PPE) and fume hoods, as outlined in for structurally related acetamides .
  • Store under inert atmospheres (N2_2 or Ar) at –20°C to prevent oxidation or hydrolysis, per recommendations in for unstable thienopyrimidinones .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectral data (e.g., NMR shifts) be resolved?

  • Methodology :

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3_3 to assess solvent-induced shift variations, as seen in for quinazolinones .
  • Computational Validation : Compare experimental 1H^1H shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian software), as employed in for fluorophenylacetamides .
  • Crystallographic Cross-Verification : Resolve ambiguities via X-ray diffraction (e.g., confirmed thienylidene geometry using crystallography) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in biological assays?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing o-tolyl with sulfamoylphenyl, as in ) to assess antimicrobial activity .
  • Bioisosteric Replacement : Replace the benzofuropyrimidinone core with pyrido[2,3-d]pyrimidinone () to evaluate pharmacokinetic improvements .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes, referencing ’s template-based modeling .

Q. How can catalytic systems improve regioselectivity in key synthetic steps?

  • Methodology :

  • Palladium Catalysis : Apply Pd(OAc)2_2/Xantphos systems for Suzuki-Miyaura couplings, as detailed in for nitroarene reductive cyclizations .
  • Phase-Transfer Catalysts : Use tetrabutylammonium bromide (TBAB) to enhance thiolation efficiency in biphasic conditions, per methods in for glycosylation reactions .

Q. What computational approaches predict solubility and reactivity for formulation studies?

  • Methodology :

  • COSMO-RS Simulations : Estimate solubility parameters in aqueous/organic mixtures using Turbomole, as applied to similar acetamides in .
  • Reactivity Descriptors : Calculate Fukui indices (via DFT) to identify nucleophilic/electrophilic sites, referencing ’s reactivity analysis .

Q. How are low-yield intermediates characterized, and what purification techniques are prioritized?

  • Methodology :

  • Flash Chromatography : Separate intermediates using gradient elution (hexane/EtOAc), as in for oligosaccharide purification .
  • Recrystallization : Optimize solvent pairs (e.g., MeOH/CH2_2Cl2_2) for high-purity crystals, per ’s protocols for thioacetamides .

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